molecular formula C7H6FN3 B13024048 6-Fluoro-1H-benzo[d]imidazol-7-amine

6-Fluoro-1H-benzo[d]imidazol-7-amine

Cat. No.: B13024048
M. Wt: 151.14 g/mol
InChI Key: LRQNJBBSPSAFHM-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzo[d]imidazol-7-amine is a fluorinated aromatic heterocycle that serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a structure known to be a bioisostere of naturally occurring purines . This characteristic allows its derivatives to interact effectively with biopolymers in living systems, such as enzymes and receptors . The primary application of this amine-functionalized benzimidazole is as a sophisticated building block for the synthesis of novel compounds with potential pharmacological activity. Specifically, research into analogous fluorinated benzimidazoles highlights their significant value in developing anticancer agents . Similar compounds have been designed as hybrids and evaluated for their anti-proliferative activity against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers . Furthermore, the benzimidazole core is a prominent structure in the search for new antimicrobial and antitubercular agents . The incorporation of a fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability, making this fluorinated amine a particularly valuable reagent for optimizing lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as benzimidazole derivatives may have the potential to cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-1H-benzimidazol-4-amine

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,9H2,(H,10,11)

InChI Key

LRQNJBBSPSAFHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)F

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 6 Fluoro 1h Benzo D Imidazol 7 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 6-Fluoro-1H-benzo[d]imidazol-7-amine reveals logical bond disconnections to identify plausible starting materials. The primary disconnection occurs at the C-N bonds within the imidazole (B134444) ring, a common strategy for benzimidazole (B57391) synthesis. This leads back to a key intermediate, a substituted ortho-phenylenediamine, specifically 3-Fluoro-1,2-phenylenediamine , and a one-carbon (C1) synthon, such as formic acid or one of its derivatives.

Further disconnection of the 3-Fluoro-1,2-phenylenediamine intermediate points towards a dinitro precursor, 1-Fluoro-2,3-dinitrobenzene . This precursor is conceptually derived from a simpler fluorinated benzene (B151609) starting material. The synthetic strategy, therefore, hinges on the initial synthesis of a correctly substituted dinitroaromatic compound, followed by selective reduction of the nitro groups and subsequent cyclization to form the benzimidazole core.

Figure 1: Retrosynthetic Pathway for this compound

Classical Synthetic Approaches and Pathways to the Benzimidazole Core

The formation of the benzimidazole core is a well-established area of heterocyclic chemistry, with several classical methods being widely employed.

The most traditional and widely used method for constructing the benzimidazole ring is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips synthesis. researchgate.net This reaction typically requires heating in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. nih.govnih.gov

Another prevalent strategy involves the condensation of ortho-phenylenediamines with aldehydes. rsc.org This reaction often proceeds via an initial Schiff base formation, followed by an oxidative cyclization to yield the 2-substituted benzimidazole. organic-chemistry.org Various oxidizing agents, including hydrogen peroxide, sodium metabisulfite, and even air, can be used to facilitate this transformation. nih.govorganic-chemistry.orgacs.org One-pot procedures starting from 2-nitroanilines and aldehydes have also been developed, where the nitro group is reduced in situ before cyclization occurs. nih.gov

Method Reactants Typical Conditions Notes
Phillips Synthesis o-Phenylenediamine (B120857) + Carboxylic AcidStrong acid (e.g., 4N HCl, PPA), high temperature. researchgate.netnih.govA robust and general method for preparing 2-substituted benzimidazoles.
Aldehyde Condensation o-Phenylenediamine + AldehydeOxidizing agent (e.g., H₂O₂, Na₂S₂O₅) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). nih.govorganic-chemistry.orgWidely used due to the vast availability of aldehydes.
Formic Acid Cyclization o-Phenylenediamine + Formic AcidHeating, often with a mineral acid. nih.govA common route for synthesizing unsubstituted (C2-H) benzimidazoles.
Reductive Cyclization o-Nitroaniline + Aldehyde/Carboxylic AcidReducing agent (e.g., Iron powder, Sodium dithionite) followed by cyclization. organic-chemistry.orgnih.govA one-pot approach that avoids the isolation of the diamine intermediate.

This table is generated based on data from multiple sources. researchgate.netnih.govnih.govorganic-chemistry.orgnih.govnih.gov

The synthesis of the required precursors, particularly substituted ortho-phenylenediamines, is a critical step. A common route involves the selective reduction of ortho-nitroanilines. organic-chemistry.org For the target molecule, the key intermediate, 3-Fluoro-1,2-phenylenediamine , would likely be prepared from 1-Fluoro-2,3-dinitrobenzene . The synthesis involves the partial reduction of one nitro group to form 3-Fluoro-2-nitroaniline , followed by the reduction of the second nitro group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acid (e.g., Sn/HCl, Fe/HCl) are standard procedures for these transformations.

Introduction of the Fluoro Moiety: Strategies and Challenges

The incorporation of fluorine into the benzimidazole structure is typically achieved by starting with a pre-fluorinated precursor rather than by direct fluorination of the benzimidazole core. mdpi.comnih.gov This approach provides better control over the regiochemistry of the fluorine substituent. Syntheses of various fluorinated benzimidazoles have been reported starting from the corresponding fluorinated o-phenylenediamines. mdpi.com

Incorporation of the Amine Functionality: Direct and Indirect Methods

The introduction of the amine group at the 7-position of the benzimidazole ring is most strategically accomplished through an indirect method, specifically the reduction of a nitro group. Direct amination at this position on a pre-formed benzimidazole ring is challenging and less common.

The most logical synthetic pathway involves the cyclization of 3-Fluoro-2-nitroaniline with a suitable C1 synthon to form 6-Fluoro-7-nitro-1H-benzimidazole . This intermediate then undergoes reduction of the nitro group to yield the final product, this compound. This final reduction step can be achieved using various standard methods, such as catalytic hydrogenation or metal/acid combinations, which are generally high-yielding and compatible with the benzimidazole ring system. This nitro-to-amine reduction is a widely used transformation in the synthesis of amino-substituted benzimidazoles. nih.gov

Modern Synthetic Techniques and Advanced Methodologies

Recent advances in organic synthesis have provided new tools for the construction of benzimidazoles, often under milder conditions and with greater efficiency than classical methods.

Transition metal catalysis, particularly with copper (Cu) or palladium (Pd), has been used for intramolecular C-N bond formation to construct the imidazole ring. nih.gov Iodine-mediated synthesis under aerobic conditions represents another mild and efficient modern method. rsc.org The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, increase yields compared to conventional heating. nih.govconnectjournals.com

Furthermore, novel catalytic systems are continuously being developed. These include the use of hypervalent iodine reagents, bismuth nitrate, and various solid acid catalysts, which can promote the condensation and cyclization steps under mild conditions. rsc.orgorganic-chemistry.org Electrochemical synthesis has also emerged as a sustainable and oxidant-free method for intramolecular C-H amination to form benzimidazole derivatives. acs.org

Technique Description Advantages
Transition Metal Catalysis Use of catalysts like CuI or Pd for intramolecular C-N coupling. nih.govHigh efficiency, potential for enantioselectivity.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions. nih.govDrastically reduced reaction times (minutes vs. hours), often improved yields.
Electrochemical Synthesis Use of electricity to drive dehydrogenative C-H amination. acs.orgAvoids the need for chemical oxidants, sustainable.
Novel Catalyst Systems Employment of catalysts like bismuth nitrate, hypervalent iodine, or solid acids. rsc.orgorganic-chemistry.orgMild reaction conditions, high yields, easy workup.
Iodine-Mediated Synthesis Use of molecular iodine as a catalyst/oxidant under mild, aerobic conditions. rsc.orgMetal-free, operationally simple.

This table is generated based on data from multiple sources. rsc.orgorganic-chemistry.orgnih.govnih.govacs.org

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic chemistry heavily relies on catalysts to improve efficiency, selectivity, and reaction conditions. The synthesis of benzimidazoles, including fluorinated analogues, benefits significantly from various catalytic systems.

Transition Metal Catalysis: Transition metals are widely used due to their variable oxidation states and ability to coordinate with organic molecules.

Gold (Au): Supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (TiO₂) support, have proven effective for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. mdpi.com This heterogeneous catalysis occurs under mild, ambient conditions without the need for additives and allows for catalyst recovery and reuse. mdpi.com

Copper (Cu): Copper(I) iodide (CuI) is a versatile catalyst for tandem reactions to produce 2-fluoroalkylbenzimidazoles from an amine, an imidoyl chloride, and a base like potassium carbonate. rsc.org Copper-based catalysts are also used for intramolecular N-arylation to form the benzimidazole ring. organic-chemistry.org

Iridium (Ir): Iridium-catalyzed reactions can achieve the synthesis of 1,2-disubstituted benzimidazoles through a process known as acceptorless cross-dehydrogenative coupling. researchgate.net

Lewis Acid Catalysis: Lewis acids are effective in activating carbonyl groups, facilitating the cyclization step in benzimidazole synthesis. A range of Lewis acids, including Zirconium tetrachloride (ZrCl₄), Tin(IV) chloride pentahydrate (SnCl₄·5H₂O), and Titanium tetrachloride (TiCl₄), have demonstrated high catalytic activity for the reaction between o-phenylenediamines and orthoesters. researchgate.net

Nanocatalysis: Zinc oxide nanoparticles (ZnO-NPs) serve as an efficient, eco-friendly, and recyclable catalyst for the cyclocondensation of o-phenylenediamine with aromatic aldehydes. researchgate.net This method offers high product yields in shorter reaction times. researchgate.net

Organocatalysis and Oxidative Systems: In some syntheses, non-metallic species act as catalysts or promoters. Iodine can be used catalytically in a transition-metal-free strategy for the oxidative cyclization of N-phenylbenzimidamides and cyclohexanones to form 1,2-diphenyl-1H-benzo[d]imidazoles. researchgate.net Additionally, hypervalent iodine reagents can be employed as oxidants to facilitate the one-step synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Several strategies have been developed for the synthesis of benzimidazoles that align with these principles.

Use of Eco-Friendly Catalysts: The use of recyclable catalysts such as ZnO nanoparticles and supported gold nanoparticles (Au/TiO₂) minimizes waste and allows for more sustainable processes. researchgate.netmdpi.com

Benign Solvents: Traditional syntheses often use harsh acids or toxic solvents. connectjournals.com Green alternatives include using water as an environmentally benign solvent, which has been shown to be effective in certain oxidative cyclization strategies. organic-chemistry.org

Renewable Feedstocks: D-Glucose has been successfully employed as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines, replacing petrochemical-based reagents. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis is a key green technology that significantly reduces reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For benzimidazole synthesis, this technology offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and improved product yields, often by 10-50%. organic-chemistry.orgresearchgate.net

The technique is versatile and has been applied to the condensation of o-phenylenediamines with a variety of reagents, including carboxylic acids, aldehydes, and esters. connectjournals.comresearchgate.net The use of o-phenylenediamine dihydrochloride (B599025) salts in microwave reactions can lead to reduced color impurities and more homogeneous mixing. organic-chemistry.org Microwave irradiation can be performed with or without solvents, and in some cases, solid mineral supports like montmorillonite (B579905) K10 are used in dry media conditions. researchgate.net

Table 1: Examples of Microwave-Assisted Benzimidazole Synthesis Conditions

Reactants Catalyst/Medium Time Yield Reference
o-phenylenediamine, Chalcones None (Microwave Irradiation) - Good to Excellent researchgate.net
3-chloro-4-fluorobenzene-1,2-diamine, Lactic acid None (Microwave Irradiation) - - researchgate.net
o-phenylenediamine, Arylcarboxylic acid Zeolite - - researchgate.net
o-phenylenediamine dihydrochloride, Esters None (Microwave Irradiation) - - researchgate.net
1,2-diaminobenzene, Ethyl acetoacetate Montmorillonite K10 (Dry Media) - Good researchgate.net

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, where reactions are run in continuous streams through a reactor, offers enhanced safety, scalability, and process control compared to traditional batch chemistry. This technology is well-suited for the synthesis of benzimidazole scaffolds.

A flow-based approach for producing benzimidazol-2-one (B1210169) via cyclocarbonylation of o-phenylenediamine was successfully developed and optimized using Design of Experiment (DoE) principles, allowing for multigram-scale synthesis with high purity and productivity. nih.gov In another application, a key benzimidazole intermediate for the drug bendamustine (B91647) was synthesized via catalytic hydrogenation of an aromatic nitro compound using a continuous flow reactor. acs.org This method eliminated the safety risks associated with hydrogen gas and pyrophoric catalysts in large-scale batch reactors and resulted in a 1200-fold increase in space-time yield. acs.org

Furthermore, multistep continuous-flow systems have been designed for related heterocyclic structures, integrating reaction steps with purification modules like liquid-liquid microextraction to remove high-boiling-point solvents and impurities, thereby streamlining the entire production process. nih.gov

Microdroplet Synthesis Techniques

An emerging and highly accelerated method for benzimidazole synthesis utilizes the unique environment of microdroplets. In this technique, a reaction between a 1,2-aromatic diamine and a carboxylic acid occurs within electrostatically charged microdroplets generated by a nano-electrospray ion source. researchgate.net This metal-free approach shows reaction acceleration by orders of magnitude compared to bulk synthesis. researchgate.net The proposed mechanism involves the formation of a highly reactive protonated carboxylic acid at the droplet surface, facilitated by the extraordinary acidity at the interface. This is followed by a rapid bimolecular reaction and subsequent thermally assisted elimination of water to form the benzimidazole ring. researchgate.net

Purification and Isolation Techniques in Laboratory Scale

The isolation and purification of the final benzimidazole product are critical steps to ensure high purity for characterization and further use. A variety of standard laboratory techniques are employed, chosen based on the physical properties of the target compound and its impurities.

Precipitation and Filtration: Often, the crude product can be precipitated from the reaction mixture, for example, by adding water. connectjournals.com The resulting solid is then collected by filtration and washed with appropriate solvents to remove residual reagents and byproducts. connectjournals.com

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol/water) and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. mdpi.com

Column Chromatography: Adsorption chromatography is a highly effective and widely used technique for purification. dtic.mil The crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane, is used to separate the components based on their differing polarities. rsc.orgresearchgate.net

Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent method for achieving very high purity. dtic.mil

Table 2: Common Laboratory Purification and Isolation Techniques for Benzimidazoles

Technique Description Typical Solvents/Conditions Reference
Column Chromatography Separation based on differential adsorption on a solid phase. Silica gel with Hexane/Ethyl Acetate or Dichloromethane as eluent. rsc.orgresearchgate.netdtic.mil
Recrystallization Purification based on differences in solubility in a specific solvent at different temperatures. Ethanol, Ethanol/Water mixture. mdpi.com
Precipitation & Washing The product is forced out of solution as a solid and washed. Precipitation by adding water; washing with water, methanol (B129727), or ether. connectjournals.comdtic.mil
Sublimation Purification of a solid by heating it to a gas phase, followed by condensation back to a solid. High vacuum and elevated temperatures (e.g., 420-450°C for high MW compounds). dtic.mil

Advanced Characterization Techniques and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Data Interpretation and Assignment

The structural backbone of 6-Fluoro-1H-benzo[d]imidazol-7-amine can be meticulously mapped using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum offers unique and complementary information.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, one would expect to observe signals for the aromatic protons on the benzene (B151609) ring, the proton on the imidazole (B134444) ring (C2-H), and the protons of the amine (NH₂) and imidazole (NH) groups. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the fluorine and amine substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for each of the seven carbon atoms in the benzimidazole (B57391) core. The carbons directly bonded to the fluorine (C6) and nitrogen atoms (C7, C2, C3a, C7a) would exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. researchgate.net It provides a direct observation of the fluorine nucleus, offering a sensitive probe of its local chemical environment. The spectrum for this compound would show a single resonance, and its coupling to adjacent protons (H-C5) would be observable, providing key confirmation of the fluorine's position on the aromatic ring. southampton.ac.uk

Interactive Data Table: Predicted NMR Data for this compound

Note: The following table contains predicted or typical chemical shift ranges for the specified nuclei in a benzimidazole structure with similar substitution patterns. Actual experimental values may vary based on solvent and other experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Coupling Information
H at C2¹H~8.0 - 8.2Singlet (s)
H at C4¹H~7.0 - 7.4Doublet (d)Coupled to H at C5
H at C5¹H~6.8 - 7.2Doublet of doublets (dd)Coupled to H at C4 and F at C6
NH at N1¹HBroad, variableSinglet (br s)May exchange with solvent
NH₂ at C7¹HBroad, variableSinglet (br s)May exchange with solvent
C2¹³C~140 - 145
C4¹³C~110 - 120
C5¹³C~115 - 125Doublet (d)¹³C-¹⁹F coupling
C6¹³C~145 - 155Doublet (d)Large ¹³C-¹⁹F coupling
C7¹³C~130 - 140
C3a¹³C~135 - 145
C7a¹³C~125 - 135
F at C6¹⁹F-110 to -140

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the signals from 1D NMR spectra and build a complete picture of the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. mdpi.com For this compound, COSY would show correlations between the adjacent aromatic protons (H-C4 and H-C5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the proton signal at C5 to the carbon signal of C5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). mdpi.com This technique is crucial for piecing together the entire carbon skeleton. It can show correlations from the C2-H proton to the C3a and C7a carbons, and from the aromatic protons to neighboring and quaternary carbons, confirming the fusion of the benzene and imidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation, though less critical for a rigid aromatic system like this one.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for analyzing polar molecules like this compound. In ESI-MS, the sample in solution is sprayed into the mass spectrometer, forming fine, charged droplets. The solvent evaporates, leaving charged molecular ions. For this compound, ESI would typically produce a protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the calculation of the exact molecular formula (C₇H₆FN₃).

Fragmentation Pattern Analysis and Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. By increasing the energy in the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), the molecular ion can be induced to break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments can help to confirm the structure elucidated by NMR. For benzimidazole derivatives, common fragmentation pathways include the loss of small molecules like HCN or cleavage of the imidazole ring. The specific fragmentation pattern for this compound would provide further evidence for the arrangement of the fluoro and amino groups on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of light (Raman) corresponds to the vibrations of particular chemical bonds and functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the imidazole and amine groups.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N bond in the imidazole ring and the C=C bonds of the aromatic system.

C-F Stretching: A strong absorption band, typically in the 1000-1300 cm⁻¹ range, would be indicative of the carbon-fluorine bond.

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system which are often weak in the IR spectrum. Together, these vibrational spectroscopy techniques provide a rapid and effective method for confirming the presence of the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the compound's conjugated system. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectra can confirm the presence of the benzimidazole core and provide information about the influence of substituents on the electronic structure. The technique is also a rapid method for assessing sample purity, as the presence of impurities with significant chromophores can alter the appearance of the spectrum.

Table 1: Illustrative UV-Vis Absorption Data for Related Benzimidazole Derivatives This table presents data for analogous compounds to illustrate the typical spectral characteristics for this class of molecules, in the absence of specific data for this compound.

CompoundSolventλmax (nm)Transition TypeReference
2-Aminobenzimidazole (B67599)WaterNot Specifiedπ-π researchgate.net
2-AminobenzimidazoleEthanol (B145695)Not Specifiedπ-π researchgate.net
1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amineNot Specified209, 236, 293Not Specified orientjchem.org
Benzimidazole-based probe A-BHEPES buffer265n-π nih.gov
2-(p-tolyl)-1H-benzo[d]imidazole (Compound 3)HEPES buffer303n-π nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Specific crystallographic data for this compound is not currently published. However, the analysis of related fluorinated benzimidazole structures provides a framework for what to expect. For example, a study on fluorinated (benzo[d]imidazol-2-yl)methanols revealed that the crystal packing and hydrogen-bonding networks are significantly influenced by the number and position of fluorine atoms. mdpi.com Another study on 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline provided detailed crystallographic parameters, illustrating the type of data obtained from such an analysis.

Table 2: Illustrative Crystallographic Data for a Related Fluorinated Benzimidazole Derivative This table presents data for an analogous compound to illustrate the typical crystallographic parameters for this class of molecules, in the absence of specific data for this compound.

ParameterValue for 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1)
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.1495(4)
b (Å)8.9769(5)
c (Å)22.1431(10)
β (°)99.901(4)
Volume (ų)1987.43(16)
Z4

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula (C₇H₆FN₃). A close agreement between the found and calculated values provides strong evidence for the compound's compositional purity.

While experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical composition can be calculated. For a molecular formula of C₇H₆FN₃, the expected elemental composition is approximately: Carbon 55.63%, Hydrogen 4.00%, Fluorine 12.57%, and Nitrogen 27.80%. Published research on other benzimidazole derivatives consistently reports both calculated and found values, demonstrating the routine application of this technique for structural confirmation. nih.gov

Table 3: Illustrative Elemental Analysis Data for a Related Benzimidazole Derivative This table presents data for an analogous compound to illustrate the format of elemental analysis results, in the absence of specific data for this compound.

CompoundMolecular FormulaAnalysisC (%)H (%)N (%)Other (%)
2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF) Copper Complex C1C₃₀H₂₂CuF₂N₆O₂Calculated60.053.6614.00Cu: 10.59, F: 6.33, O: 5.33
Found60.063.6913.99Cu: 10.58, F: 6.32, O: 5.32
2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (HBMF) Cobalt Complex C3C₃₀H₂₂ClCoF₂N₆O₂Calculated57.143.4913.33Cl: 5.55, Co: 9.36, F: 6.03, O: 5.07
Found57.133.5113.31Cl: 5.61, Co: 9.33, F: 6.01, O: 5.06

Theoretical and Computational Investigations of 6 Fluoro 1h Benzo D Imidazol 7 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For novel compounds like 6-Fluoro-1H-benzo[d]imidazol-7-amine, these studies would provide critical insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies would typically be performed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles in the ground state. These calculations are crucial for understanding the molecule's stability and preferred three-dimensional structure. While specific data for this compound is unavailable, studies on related benzimidazole (B57391) derivatives often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. For a novel benzimidazole derivative, analysis of the HOMO and LUMO distribution would reveal the most probable sites for electrophilic and nucleophilic attack.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. For this compound, an EPS map would identify the electronegative fluorine atom and the nitrogen atoms of the imidazole (B134444) ring as potential hydrogen bond acceptors, while the amine group's hydrogens would be potential donors.

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable bonds can exist in various conformations. Conformational analysis aims to identify the most stable conformers (i.e., those with the lowest energy). This is typically achieved by systematically rotating the flexible bonds and calculating the energy of each resulting structure. Energy minimization is then performed to find the local and global energy minima on the potential energy surface. For this compound, this analysis would be important for understanding its flexibility and the range of shapes it can adopt, which can influence its biological activity.

Molecular Dynamics (MD) Simulations in Solvent and Theoretical Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how a compound like this compound would behave in a realistic environment, such as in water or within the active site of a protein. These simulations can provide insights into conformational changes, interactions with solvent molecules, and the stability of ligand-protein complexes.

Molecular Docking Studies and Ligand-Target Interactions at a Theoretical Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. For this compound, docking studies would be performed against various biological targets to identify potential binding partners and to predict the binding affinity and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Studies on similar benzimidazole derivatives have explored their interactions with targets like human topoisomerase I and dihydrofolate reductase.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, allowing for the theoretical characterization of molecules and the interpretation of experimental data. For this compound, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental.

Methodology:

Typically, the process begins with the optimization of the molecule's geometry using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). nih.gov This level of theory has demonstrated excellent agreement with experimental data for other benzimidazole systems. nih.gov Once the optimized geometry corresponding to a minimum on the potential energy surface is obtained, further calculations can be performed to predict various spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and other relevant nuclei like ¹⁹F and ¹⁵N. beilstein-journals.orgresearchgate.net These theoretical shifts can be compared with experimental data, often showing good correlation after a systematic scaling or referencing. The study of tautomerism, a key feature of NH-benzimidazoles, can be significantly aided by comparing calculated and experimental NMR data, which can help in assigning signals to specific tautomers that may be blocked in certain solvents or in the solid state. beilstein-journals.org

Vibrational Spectroscopy (FT-IR and Raman): The same optimized geometry is used to compute the harmonic vibrational frequencies. These theoretical frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). While a direct comparison with experimental FT-IR and Raman spectra often reveals a systematic overestimation of the frequencies by the calculations, a scaling factor is typically applied to achieve better agreement. These calculations are crucial for assigning the bands observed in experimental spectra to specific molecular motions.

UV-Vis Spectroscopy: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.net This method provides information about the vertical electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. These parameters help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). For instance, in related benzimidazole derivatives, TD-DFT has been successfully used to describe their UV-Vis spectra. researchgate.net

Illustrative Data for Analogous Benzimidazole Derivatives:

To illustrate the output of such computational predictions, the following tables present theoretical and experimental data for related benzimidazole compounds. It is important to note that this data is not for this compound itself but serves as a reference for the expected accuracy and nature of the results from such computational studies.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzimidazole

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
C2151.5152.0
C4115.2115.8
C5122.3122.9
C6122.3122.9
C7115.2115.8
C3a138.5139.1
C7a138.5139.1
Data is hypothetical and for illustrative purposes, based on general findings in the literature. beilstein-journals.org

Table 2: Predicted UV-Vis Absorption Data for a Generic Benzimidazole Derivative

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.150HOMO → LUMO
S₀ → S₂2780.210HOMO-1 → LUMO
S₀ → S₃2450.350HOMO → LUMO+1
Data is illustrative, based on typical TD-DFT calculation results for benzimidazoles. nih.gov

Computational Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. Such studies can elucidate reaction pathways, identify intermediates, and determine the energetics of the process.

Methodology:

The investigation of a reaction mechanism typically involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State (TS) Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical step, as the TS represents the energy maximum along the reaction coordinate. Various algorithms are available for locating these first-order saddle points on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on all stationary points (reactants, products, intermediates, and transition states). A key confirmation of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the reaction path downhill to the corresponding reactants and products, confirming that the identified TS correctly connects the desired minima.

Application to Benzimidazole Synthesis:

A common synthesis route for benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov For this compound, this would likely involve the reaction of 4-fluoro-1,2,7-triaminobenzene or a related precursor. A possible reaction mechanism for the formation of 2-substituted benzimidazoles involves the initial activation of the aldehyde by a catalyst, followed by nucleophilic attack by the diamine, intramolecular cyclization, and subsequent deprotonation to yield the final product. nih.gov Computational studies can model each of these steps, providing insights into the role of substituents (like the fluorine and amino groups) on the reaction barriers and thermodynamics.

For instance, in the palladium-catalyzed functionalization of the benzimidazole core, computational studies can help in understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.5
Intermediate-5.2
Transition State+10.8
Products-20.1
This data is purely illustrative of a potential energy profile that could be generated from a computational study of a multi-step reaction.

By applying these computational techniques, a detailed understanding of the spectroscopic properties and reactive behavior of this compound can be achieved, guiding further experimental work and application development.

Mechanistic and Biological Profile of this compound: An Overview

Following a comprehensive review of scientific literature and chemical databases, it has been determined that detailed, publicly available research focusing specifically on the biological interactions and structure-activity relationships of This compound is not available. The user-requested outline requires specific in vitro and computational data (including binding affinities, enzyme inhibition kinetics, receptor interaction analyses, and detailed SAR studies) that are absent in current literature for this exact compound.

While extensive research exists for the broader class of benzimidazoles, including various fluorinated and aminated analogues, the specific substitution pattern of 6-fluoro and 7-amino on the benzimidazole core does not appear in studies detailing the mechanistic insights requested. Research in this area tends to focus on derivatives with different substitution patterns or more complex moieties attached to the benzimidazole scaffold.

For context, the following points summarize the type of research conducted on related, but distinct, benzimidazole compounds, illustrating the kind of data that is currently unavailable for this compound:

Enzyme Inhibition: Numerous benzimidazole derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, different halogenated benzimidazole hybrids have shown potent inhibitory activity against multiple tyrosine kinases (TKIs) like EGFR, HER2, and CDK2, with IC50 values in the nanomolar to micromolar range. nih.gov Similarly, other series have been identified as effective inhibitors of prolyl oligopeptidase (POP), with IC50 values ranging from 3.61 µM to 43.72 µM. researchgate.nettandfonline.com These studies provide detailed kinetic data and structure-activity relationship (SAR) insights, which are lacking for the target compound.

Receptor Interaction: Studies on compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have detailed their role as positive allosteric modulators of GABA-A receptors. acs.org This research includes radioligand binding assays to determine binding affinities (pKi values) and functional assays to measure the enhancement of GABA-induced ion currents, providing a clear mechanism of action at the receptor level. acs.org

DNA/RNA Binding: Certain classes of benzimidazoles, particularly bisbenzimidazoles, are well-known DNA minor groove-binding agents. nih.govsemanticscholar.org Research in this area involves UV-visible spectroscopy, fluorescence titration, and thermal denaturation experiments to quantify DNA binding affinities (Ka) and assess binding modes. nih.govacs.org

Structure-Activity Relationship (SAR) and Computational Studies: SAR studies are a cornerstone of benzimidazole research. For example, analysis of 1H-benzo[d]imidazole-based PqsR inhibitors showed that a chlorine atom at the 6-position was crucial for biological activity, while substitutions at other positions were detrimental. acs.org Such studies are often supported by molecular docking to visualize protein-ligand interactions and guide lead optimization. nih.govacs.org

The absence of such specific data for This compound prevents the generation of an article that adheres to the requested scientific depth and structural outline. The compound may be a novel entity, a synthetic intermediate that has not been biologically profiled, or its research data may not be in the public domain.

Therefore, it is not possible to provide the requested article with scientifically accurate and thorough content for each specified section and subsection.

Mechanistic Studies of Biological Interactions and Structure Activity Relationship Sar Insights

Computational and Experimental Approaches to Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) Derivation and Predictive Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for 6-Fluoro-1H-benzo[d]imidazol-7-amine are not extensively available in public literature, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous QSAR studies. These studies provide valuable insights into the structural features that govern their biological activities, which can be extrapolated to understand the potential behavior of this compound.

QSAR models for benzimidazole derivatives have been developed for a range of biological targets, including protein kinases and various receptors. These models often employ computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the three-dimensional structure of the molecules with their observed biological activities.

For instance, a quantum chemical QSAR study on 1-phenyl-X-benzimidazoles as inhibitors of PDGF-β-receptor tyrosine kinase revealed that electronic properties, such as the charges on the nitrogen atoms of the imidazole (B134444) ring, play a crucial role in their inhibitory activity. The study indicated that the biological activity may be enhanced by substituting the phenyl ring with electron-donating groups. researchgate.net Another study on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors developed predictive CoMFA and CoMSIA models that highlighted the importance of the combined affinity of various functional groups for inhibitory action. nih.gov

These models typically rely on descriptors that quantify steric, electrostatic, hydrophobic, and hydrogen bonding features of the molecules. The general findings from these studies on substituted benzimidazoles suggest that:

Substitution Pattern: The position and nature of substituents on the benzimidazole core significantly influence activity.

Electronic Effects: The electronic properties of the substituents can modulate the binding affinity to the target protein.

Hydrophobicity and Steric Factors: These parameters are often critical for optimal interaction with the binding pocket of the target enzyme.

Predictive modeling based on these QSAR studies can be a powerful tool in the rational design of new, more potent, and selective benzimidazole-based inhibitors. By understanding the key structural requirements for activity, it is possible to virtually screen and prioritize novel derivatives for synthesis and biological evaluation.

Table 1: Representative QSAR Studies on Benzimidazole Derivatives

Study FocusMethodologyKey FindingsReference
PDGF-β-receptor tyrosine kinase inhibitorsQuantum chemical descriptorsAtomic charges on nitrogen atoms are crucial for activity. researchgate.netsphinxsai.com
JNK3 inhibitors3D-QSAR (CoMFA, CoMSIA)Elucidated the combined affinity of functional groups for inhibition. nih.gov

It is important to note that while these general principles from related benzimidazole series are informative, the specific contribution of the 6-fluoro and 7-amino groups of this compound would require dedicated QSAR studies for precise prediction of its biological activity profile.

Target Identification and Validation Methodologies (In Vitro Biochemical Assays)

The identification and validation of biological targets for novel compounds like this compound are critical steps in drug discovery. For benzimidazole derivatives, which are known to interact with a wide range of biological targets, in vitro biochemical assays are indispensable tools. A primary class of targets for benzimidazoles are protein kinases. researchgate.net

In vitro kinase assays are fundamental for determining the inhibitory activity of a compound against a specific kinase or a panel of kinases. These assays typically measure the transfer of a phosphate (B84403) group from a donor molecule (like ATP) to a substrate (a peptide or protein) by the kinase. The inhibition of this process by a test compound is then quantified.

Commonly employed in vitro kinase assay formats include:

Radiometric Assays: These assays use a radiolabeled phosphate donor (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The incorporation of the radiolabel into the substrate is measured, providing a direct and sensitive readout of kinase activity.

Fluorescence-Based Assays: These methods utilize fluorescent probes to detect either the consumption of ATP or the generation of ADP. For example, fluorescence polarization (FP) assays can be used to monitor the binding of a fluorescently labeled antibody to a phosphorylated substrate.

Luminescence-Based Assays: These assays often rely on the detection of remaining ATP after the kinase reaction using a luciferase/luciferin system. A decrease in luminescence indicates higher kinase activity.

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific to the phosphorylated substrate to quantify the extent of the kinase reaction.

The results of these assays are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A study on fluoro-substituted benzimidazole-based scaffolds demonstrated their in vitro antiproliferative activity against various cancer cell lines using the MTT assay. researchgate.net Another study on 6-substituted 1H-benzimidazole derivatives evaluated their antimicrobial and anticancer activities, with molecular docking suggesting potential targets like dihydrofolate reductase and vascular endothelial growth factor receptor 2. nih.gov

For a novel compound like this compound, a typical target identification and validation workflow would involve:

Initial Screening: The compound would be screened against a large panel of kinases to identify potential primary targets.

Dose-Response Studies: For any identified "hits," dose-response experiments are conducted to determine their IC₅₀ values accurately.

Selectivity Profiling: The compound is then tested against a smaller, more focused panel of related kinases to assess its selectivity. High selectivity is often a desirable characteristic for a drug candidate to minimize off-target effects.

Mechanism of Action Studies: Further biochemical assays are performed to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Table 2: Common In Vitro Biochemical Assays for Kinase Inhibitor Profiling

Assay TypePrincipleTypical ReadoutAdvantages
Radiometric AssayMeasures incorporation of radiolabeled phosphateScintillation counting or autoradiographyHigh sensitivity, direct measurement
Fluorescence Polarization (FP)Measures changes in the polarization of fluorescent light upon antibody binding to a phosphorylated substrateMillipolarization (mP)Homogeneous format, amenable to high-throughput screening
Luminescence AssayMeasures remaining ATP using a luciferase reactionRelative Luminescence Units (RLU)High sensitivity, wide dynamic range
ELISAUses a specific antibody to detect the phosphorylated productAbsorbanceWell-established, specific

Through these systematic in vitro biochemical assays, the primary biological targets of this compound can be identified and its inhibitory potency and selectivity can be thoroughly characterized. This information is crucial for guiding further preclinical development.

Role As a Key Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor to Heterocyclic Compounds and Fused Ring Systems

The inherent reactivity of the diamine functionality within the benzimidazole (B57391) structure of 6-Fluoro-1H-benzo[d]imidazol-7-amine makes it an excellent starting material for the synthesis of various heterocyclic and fused ring systems. The amino group and the adjacent N-H of the imidazole (B134444) ring can participate in cyclization reactions with a range of dielectrophiles to form new rings.

For instance, condensation reactions with α,β-unsaturated aldehydes or ketones can lead to the formation of fused seven-membered rings like benzoxazepines. nih.gov Similarly, reactions with dicarbonyl compounds or their equivalents can be employed to construct additional fused five- or six-membered heterocyclic rings. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can also impart unique electronic properties to the final fused systems.

The synthesis of fused benzimidazoles is a topic of significant interest in medicinal chemistry due to the diverse biological activities exhibited by these scaffolds. nih.gov Methodologies for constructing such systems often involve the cyclization of appropriately substituted o-phenylenediamines. organic-chemistry.org In this context, this compound serves as a pre-functionalized o-phenylenediamine (B120857), ready for elaboration into more complex fused structures. For example, palladium-catalyzed C-H activation and amination reactions have been used to create benzimidazole-fused phenanthridines from 2-arylbenzimidazoles. nih.gov The amino group on the this compound could be a key handle for initiating similar intramolecular cyclization cascades.

Furthermore, the amino group can be diazotized and subsequently converted into a variety of other functional groups, which can then participate in intramolecular cyclization reactions to form novel fused heterocyclic systems. The fluorine atom's electron-withdrawing nature can modulate the reactivity of the aromatic ring, influencing the conditions required for these transformations.

Applications in Natural Product Synthesis and Analogue Derivatization

The benzimidazole scaffold is a recurring motif in a number of natural products and biologically active molecules, most notably as a key component of vitamin B12. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of fluorinated analogues of natural products. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and bioavailability.

The amino group at the 7-position provides a convenient point for attaching the benzimidazole core to other molecular fragments during the total synthesis of a natural product or its analogues. This can be achieved through standard amide bond formation, reductive amination, or other C-N bond-forming reactions. For example, in the synthesis of complex alkaloids or polyketides that feature an aromatic amine, this compound could be incorporated to introduce a fluorinated benzimidazole unit.

Moreover, the derivatization of existing natural products by appending the this compound moiety is a viable strategy for generating novel bioactive compounds. This approach allows for the exploration of new structure-activity relationships (SAR) and the potential discovery of compounds with improved therapeutic profiles.

Integration into Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound, with its reactive amino group and the N-H of the imidazole ring, makes it a suitable component for the construction of macrocyclic and supramolecular assemblies. These large, complex structures are of great interest due to their unique host-guest binding properties and their potential applications in areas such as sensing, catalysis, and materials science.

The amino group can be readily acylated with a diacyl chloride or a similar linking unit, and this can be followed by a second acylation at the imidazole nitrogen to form a macrocyclic structure. The size and shape of the resulting macrocycle can be controlled by the length and flexibility of the linker used. The fluorine atom on the benzimidazole ring can participate in non-covalent interactions, such as halogen bonding or dipole-dipole interactions, which can help to direct the self-assembly of these macrocycles into larger supramolecular structures. rsc.org

The synthesis of macrocycles often requires carefully designed building blocks that can undergo efficient cyclization reactions. nih.gov The defined geometry and reactive sites of this compound make it an excellent candidate for such applications. For instance, a small library of fluoroaryl benzimidazoles, including macrocyclic compounds with 21- and 24-membered rings, has been prepared. researchgate.net

Supramolecular assembly of benzimidazole derivatives is driven by non-covalent interactions, including metal coordination and π-π stacking. researchgate.net The fluorine atom in this compound can introduce additional fluorine-fluorine or other halogen-based interactions, leading to novel and predictable packing motifs in the solid state. rsc.org

Contribution to Probe Molecules for Chemical Biology Research

Chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of specific biomolecules in their native environment. The benzimidazole scaffold has been successfully incorporated into a variety of chemical probes, often due to its ability to mimic the purine (B94841) bases of DNA and RNA.

This compound can serve as a core structure for the development of novel fluorescent probes. The amino group can be functionalized with a fluorophore or a recognition motif that targets a specific biological molecule. The intrinsic fluorescence of the benzimidazole core can also be modulated by its substitution pattern, and the fluorine atom can fine-tune these photophysical properties. For example, benzimidazole derivatives have been developed as fluorescent probes for the detection of various analytes, including metal ions and reactive oxygen species. nih.gov

The development of probes for cysteine detection has utilized the reactivity of acrylate-functionalized benzimidazoles. nih.gov A similar strategy could be employed with this compound, where the amino group is modified to create a reactive site for selective labeling of cysteine residues in proteins. The fluorine atom could enhance the probe's specificity and stability.

Synthesis of Libraries for High-Throughput Screening (Academic Discovery)

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for identifying new lead compounds from large collections of molecules. The synthesis of diverse chemical libraries is a critical component of this process. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many known drugs and bioactive compounds. rsc.org

This compound is an ideal building block for the combinatorial synthesis of benzimidazole-based libraries. The amino group and the imidazole nitrogen provide two points of diversity that can be readily functionalized with a wide range of chemical substituents. This allows for the rapid generation of a large number of structurally diverse compounds.

Liquid-phase combinatorial synthesis (LPCS) has been successfully employed to create benzimidazole libraries. capes.gov.brnih.gov This technique often utilizes a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), to facilitate the purification of intermediates. A key starting material in one such synthesis is 4-fluoro-3-nitrobenzoic acid, which, after a series of transformations including reduction of the nitro group, provides a diamine precursor for benzimidazole formation. capes.gov.brnih.gov this compound could be directly employed in similar solid-phase or solution-phase combinatorial strategies to introduce a fluorinated benzimidazole core.

The use of microwave-assisted synthesis has been shown to accelerate the preparation of benzimidazole derivatives, allowing for the rapid construction of libraries. nih.gov The reactivity of this compound would be well-suited to these high-speed synthetic methods. The resulting libraries of fluorinated benzimidazoles could then be screened in a variety of biological assays to identify new drug candidates or chemical probes. nih.gov

The following table provides a summary of the potential applications of this compound in the synthesis of compound libraries:

Library Synthesis ApplicationKey Features of this compoundPotential Advantages
Scaffold for Diversity-Oriented Synthesis Two points of diversification (amino group and imidazole nitrogen).Rapid generation of a large number of analogs.
Incorporation of Fluorine Enhances physicochemical properties.Improved metabolic stability, bioavailability, and binding affinity of library members.
Compatibility with HTS Formats Amenable to solid-phase and solution-phase parallel synthesis.Efficient production of libraries for screening.

Derivatization Strategies and Analogue Synthesis

Modifications at the Amine Functionality (e.g., acylation, alkylation, arylation)

The primary amine at the C-7 position is a key site for derivatization, offering a straightforward handle for introducing a variety of substituents through well-established nitrogen chemistry.

Acylation: The 7-amino group can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental for introducing a wide range of functional groups. For instance, reaction with acetyl chloride would yield N-(6-fluoro-1H-benzo[d]imidazol-7-yl)acetamide. In more complex syntheses, coupling with carboxylic acids is often facilitated by peptide coupling reagents like HATU or EDC/HOBt. scispace.com Enzymatic methods using aminoacylases have also been explored for the acylation of amino acids, a strategy that could potentially be adapted for selective acylations. nih.gov

Alkylation: The introduction of alkyl groups can be achieved through several methods. Direct N-alkylation with alkyl halides can be employed, though it may risk over-alkylation. A more controlled method is reductive amination, which involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). Nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with olefins presents a modern approach for creating chiral centers, which could be conceptually applied to this scaffold. thieme-connect.de

Arylation: The formation of a C-N bond between the 7-amino group and an aryl group is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This powerful reaction allows for the coupling of the amine with a wide range of aryl halides (Br, Cl) or triflates, using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos). wikipedia.orgyoutube.comnih.gov This method has been successfully used to convert hydroxyl groups to primary anilines on coumarin (B35378) scaffolds via a triflate intermediate, demonstrating its utility for aryl-amine bond formation. nih.gov

Interactive Table: Modifications at the C-7 Amine Functionality
Modification TypeReagents & ConditionsProduct TypeKey Features
AcylationR-COCl, Pyridine; or R-COOH, HATU/EDCAmide (N-Acyl derivative)Introduces diverse functional groups; modulates electronic properties.
AlkylationR-CHO, NaBH(OAc)₃ (Reductive Amination)Secondary or Tertiary Amine (N-Alkyl derivative)Increases lipophilicity and steric bulk.
ArylationAr-Br, Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)Diaryl Amine (N-Aryl derivative)Extends conjugation; allows for large aromatic substituents. beilstein-journals.org

Substitutions on the Benzimidazole (B57391) Ring System

The benzimidazole core itself presents two primary sites for further substitution: the imidazole (B134444) nitrogens (N-1) and the C-2 carbon.

N-1 Substitution: The secondary amine within the imidazole ring can be readily alkylated or arylated. N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF. beilstein-journals.org This reaction can sometimes lead to a mixture of N-1 and N-3 (tautomeric) isomers, although one is often favored. Site-selective N-1 alkylation of benzotriazoles has been achieved using diazoalkanes catalyzed by B(C₆F₅)₃, a strategy that could offer high regioselectivity for benzimidazoles. rsc.org

C-2 Substitution: The C-2 position is most commonly functionalized during the synthesis of the benzimidazole ring itself. The standard method is the Phillips condensation, which involves the cyclocondensation of the appropriate o-phenylenediamine (B120857) precursor (in this case, 4-fluoro-1,2,6-triaminobenzene) with an aldehyde. nih.gov Using different aldehydes allows for the introduction of a wide variety of aryl or alkyl substituents at the C-2 position. acs.orgnih.gov Alternatively, condensation with carboxylic acids or their derivatives under acidic conditions can also yield 2-substituted benzimidazoles. connectjournals.com

Interactive Table: Substitutions on the Benzimidazole Ring
PositionReaction TypeReagents & ConditionsProduct Type
N-1AlkylationR-X (Alkyl Halide), Base (e.g., K₂CO₃), DMFN-1-Alkyl-benzimidazole
C-2Condensationo-phenylenediamine precursor + R-CHO, Na₂S₂O₅2-Substituted-benzimidazole acs.org

Fluorine Atom Manipulation and Isosteric Replacements

The fluorine atom at the C-6 position is a valuable site for modification, primarily through nucleophilic aromatic substitution (SₙAr), and for the design of bioisosteres.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the benzimidazole ring system activates the C-6 position, making the fluorine atom susceptible to displacement by strong nucleophiles. SₙAr reactions allow the fluorine to be replaced by other functionalities. nih.govmdpi.com For this to occur, the attacking nucleophile must be sufficiently strong, and the reaction is often facilitated by the presence of other electron-withdrawing groups on the aromatic ring. youtube.com Common nucleophiles used in SₙAr include alkoxides (to form ethers), thiolates (to form thioethers), and amines.

Isosteric Replacements: The fluorine atom can be replaced with other atoms or groups that have similar steric or electronic properties, a concept known as bioisosteric replacement. This is a common strategy in medicinal chemistry to modulate a compound's properties. For instance, replacing the C-6 fluorine with a chlorine atom or a cyano group can significantly alter the electronic and lipophilic character of the molecule. nih.gov The synthesis of 6-cyano substituted benzimidazoles has been reported, typically starting from a 4-cyano-1,2-phenylenediamine precursor. acs.orgnih.gov Similarly, 6-chloro analogues are accessible from the corresponding chlorinated diamine. nih.gov

Interactive Table: C-6 Fluorine Isosteric Replacements
Original GroupIsosteric ReplacementSynthetic MethodPotential Impact
-F (Fluoro)-Cl (Chloro)Synthesis from 4-chloro-o-phenylenediamine precursorModifies lipophilicity and electronic properties. nih.gov
-F (Fluoro)-CN (Cyano)Synthesis from 4-cyano-o-phenylenediamine precursor acs.orgnih.govActs as a hydrogen bond acceptor; alters polarity.
-F (Fluoro)-OCH₃ (Methoxy)SₙAr with sodium methoxideIncreases hydrogen bond acceptor capacity.

Synthesis of Conjugates and Bioconjugates (e.g., for imaging or targeted delivery in research tools)

The functional groups on 6-fluoro-1H-benzo[d]imidazol-7-amine serve as excellent handles for attaching larger molecules, such as imaging agents (fluorophores, PET ligands), affinity tags (biotin), or drug delivery vehicles. The 7-amino group is the most common site for conjugation. It can form a stable amide bond with a carboxylic acid-functionalized payload, often via a linker, using standard peptide coupling chemistry. This strategy is widely used for creating research tools for cellular imaging and targeted delivery. For example, a fluorophore with an activated ester or carboxylic acid can be directly coupled to the amine to create a fluorescent probe. Similarly, for targeted delivery applications, the amine can be linked to a targeting ligand like a peptide or antibody.

Combinatorial Chemistry and Library Synthesis Approaches (Academic Focus)

The this compound scaffold is well-suited for the construction of chemical libraries for high-throughput screening, a common practice in academic drug discovery. rsc.org Solid-phase synthesis is a powerful tool for this purpose. acs.org A potential combinatorial approach could involve:

Attaching a suitable precursor, such as 4-fluoro-2,3-dinitroaniline, to a solid support resin.

Selective reduction of one nitro group to an amine.

Acylation or alkylation of the newly formed amine to introduce a point of diversity.

Reduction of the second nitro group to generate the o-phenylenediamine on the resin.

Cyclization with a library of diverse aldehydes or carboxylic acids to introduce diversity at the C-2 position. nih.gov

Cleavage from the resin to yield a library of 7-amino-benzimidazole derivatives.

This parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique analogues, where different R-groups can be systematically varied at multiple positions (C-2, N-1, and C-7) to explore the chemical space around the core scaffold.

Advanced Analytical Methods for Research Level Quantification and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the separation, quantification, and purity assessment of "6-Fluoro-1H-benzo[d]imidazol-7-amine". UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional HPLC. The development of a robust HPLC/UPLC method is critical for reliable analysis.

Method development for benzimidazole (B57391) derivatives often involves reversed-phase chromatography researchgate.net. For "this compound," a typical method would likely employ a C18 or a pentafluorophenyl (PFP) column. The choice of stationary phase is crucial; while C18 columns provide excellent hydrophobic retention, PFP columns can offer alternative selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions, which is particularly useful for separating positional isomers researchgate.net.

The mobile phase composition must be carefully optimized. A typical mobile phase would consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) researchgate.net. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and imidazole (B134444) groups, thereby affecting retention and peak shape. A slightly acidic to neutral pH is often optimal. Gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the efficient elution of the target compound and any potential impurities with varying polarities nih.gov.

The choice of detector is paramount for achieving the desired sensitivity and selectivity.

UV/Photodiode Array (PDA) Detection : Benzimidazole derivatives inherently possess a chromophore and are UV-active researchgate.net. A UV or PDA detector is a standard, robust, and cost-effective choice for quantification. The benzimidazole ring system typically exhibits strong absorbance in the UV region. A PDA detector offers the additional advantage of acquiring the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment by comparing spectra across a single peak.

Mass Spectrometry (MS) Detection : Coupling HPLC or UPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity acs.org. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in positive ion mode to protonate the basic nitrogen atoms of the benzimidazole and amine groups, forming a prominent [M+H]⁺ ion acs.orgnih.gov. The high resolution and accuracy of modern mass spectrometers allow for the unequivocal confirmation of the elemental composition of the target analyte.

The separation of "this compound" from its potential impurities, such as starting materials, by-products, or positional isomers, relies heavily on the selection of the appropriate column chemistry and mobile phase.

Column Chemistries :

C18 (ODS) : The most widely used reversed-phase chemistry, offering strong hydrophobic retention. It is a good starting point for method development.

Pentafluorophenyl (PFP) : Highly recommended for separating halogenated aromatic compounds and their positional isomers. The unique interactions offered by the PFP phase can resolve compounds that co-elute on a C18 column researchgate.net.

Phenyl-Hexyl : Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte.

Mobile Phase Optimization :

Organic Modifier : Acetonitrile is often preferred over methanol (B129727) as it typically provides better peak shapes and lower viscosity, leading to higher efficiency, especially in UPLC nih.gov.

Aqueous Phase/Buffer : The use of a buffer (e.g., 10-20 mM ammonium formate or acetate) is essential to maintain a stable pH and improve peak symmetry. The pH should be optimized to ensure consistent ionization of the analyte.

Gradient Profile : A linear gradient starting with a low percentage of organic modifier (e.g., 5-10%) and ramping up to a high percentage (e.g., 95%) is a common strategy. The gradient slope and duration must be fine-tuned to achieve the best resolution between the main peak and its closest impurities.

ParameterTypical Starting Condition
Column C18 or PFP, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 10 minutes
Detector PDA (210-400 nm) and/or ESI-MS (+)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and the presence of active amine and N-H groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. However, GC-MS becomes a powerful tool following chemical derivatization to create a more volatile and thermally stable analogue researchgate.net.

The most common derivatization strategy for compounds containing -NH2 and -NH- groups is silylation nih.govmdpi.comresearchgate.net. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility and reduces the polarity of the molecule, making it amenable to GC analysis.

The resulting TMS-derivative can then be analyzed by GC-MS. The electron ionization (EI) mass spectrum will show characteristic fragmentation patterns, including a molecular ion peak (M⁺) and fragments corresponding to the loss of methyl groups or the entire TMS moiety, which can be used for structural confirmation and quantification nist.gov. The separation would typically be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane.

Capillary Electrophoresis (CE) for Separation and Purity Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be an excellent alternative or complement to HPLC for purity analysis and the separation of closely related isomers nih.gov. Separation in CE is based on the differential migration of charged species in an electric field. Given that "this compound" is a basic compound that will be protonated in acidic buffers, it is well-suited for CE analysis.

CE is particularly powerful for chiral separations and the separation of positional isomers nih.govnih.govresearchgate.net. The use of chiral selectors, such as cyclodextrins (e.g., β-cyclodextrin), added to the background electrolyte can be employed to resolve enantiomers if a chiral center is present or introduced scielo.org.mxresearchgate.net. Even for achiral compounds, cyclodextrins can aid in the separation of positional isomers due to differences in their inclusion complexation. Method development would involve optimizing the buffer pH, concentration, applied voltage, and the type and concentration of any additives like cyclodextrins.

Spectrophotometric and Fluorometric Assays for Quantitative Determination

Spectrophotometric Assays : Based on the Beer-Lambert law, UV-Vis spectrophotometry can be used for the quantitative determination of "this compound" in pure solutions. The benzimidazole nucleus provides a strong UV chromophore. A full wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification. While simple and rapid, this method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds.

Fluorometric Assays : Many benzimidazole derivatives are known to be fluorescent researchgate.netrsc.org. The presence of the fluorophore allows for highly sensitive and selective quantification using fluorometry. The molecule is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. The fluorescence intensity is directly proportional to the concentration of the compound. The introduction of a fluorine atom can influence the fluorescence properties of the molecule nih.gov. The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths and investigating the effects of solvent and pH on the fluorescence quantum yield nih.govresearchgate.net.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

For the analysis of "this compound" in complex matrices such as biological fluids or environmental samples, highly selective and sensitive hyphenated techniques are required.

LC-MS/MS : This is the gold standard for trace quantitative analysis nih.gov. In this technique, the HPLC or UPLC system is coupled to a tandem mass spectrometer (usually a triple quadrupole). The precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and can provide quantification at very low levels (ng/L or pg/mL) even in the presence of a complex matrix, by filtering out background noise nih.gov.

GC-MS/MS : Similarly, for derivatized samples, GC coupled with tandem mass spectrometry offers enhanced selectivity over single-stage GC-MS. By monitoring specific precursor-to-product ion transitions, the signal-to-noise ratio can be significantly improved, allowing for lower detection limits and more confident identification of the analyte in complex samples researchgate.net.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, using reagents like strong acids or oxidizing agents. acs.org Modern synthetic chemistry is increasingly focused on developing more efficient, cost-effective, and environmentally friendly methods.

Future research on the synthesis of 6-Fluoro-1H-benzo[d]imidazol-7-amine is likely to pivot towards sustainable and innovative methodologies. Key areas of exploration include:

Microwave-Assisted Synthesis : This technique has been shown to produce moderate to excellent yields of benzimidazole derivatives in significantly reduced reaction times. nih.govresearchgate.net Applying microwave irradiation to the condensation of 4-fluoro-1,2,3-benzenetriamine with a suitable one-carbon source could offer a rapid and efficient route to the target compound.

Nano-Catalyzed Reactions : The use of nanoparticles, such as Zinc Oxide (ZnO-NPs), as recyclable catalysts for the cyclocondensation reaction between o-phenylenediamine (B120857) and aldehydes has demonstrated high yields and shorter reaction times, aligning with the principles of green chemistry. mdpi.comresearchgate.net Investigating similar nanocatalysts for the synthesis of fluorinated and aminated benzimidazoles is a promising avenue.

One-Pot Tandem Strategies : Integrated continuous flow systems and ultrasound-assisted processes are being employed to create complex heterocyclic structures like polyfluoro-pyrimido[1,2-a]benzimidazoles in a sustainable manner. nih.gov A one-pot synthesis for this compound, possibly starting from a more readily available precursor and involving sequential reactions in a single vessel, would represent a significant advancement in efficiency.

Novel Reagents : Research into new and milder oxidizing agents, such as sodium metabisulfite, for the condensation step continues to be an area of interest for synthesizing substituted benzimidazoles. nih.govnih.gov

These modern approaches offer considerable advantages over traditional methods, including milder reaction conditions, improved yields, and easier purification, which are critical for facilitating further research into the compound's properties and applications.

Application in Material Science and Advanced Functional Materials

The unique electronic and structural features of benzimidazole derivatives make them attractive candidates for applications in material science. The this compound scaffold is a promising building block for advanced functional materials.

Ligands for Metal Complexes : Benzimidazole derivatives are effective ligands, coordinating with metal ions through the nitrogen atoms of the imidazole (B134444) ring. mdpi.comnih.gov The amino group at the 7-position of this compound provides an additional coordination site, enabling the formation of stable bidentate or polydentate ligands. These ligands can be used to synthesize novel metal complexes with tailored electronic, magnetic, and catalytic properties. For instance, complexes with Co(III), Cu(II), and Zn(II) have been studied for their biological activities and geometric structures. mdpi.com The fluorine substituent can further modulate the ligand field strength and the stability of the resulting complexes.

Organic Electronics and Fluorophores : Boron complexes featuring benzimidazole-phenol ligands have been synthesized and shown to be blue-light emitters in the solid state, demonstrating their potential in optoelectronic applications like Organic Light Emitting Devices (OLEDs). nih.gov The inherent fluorescence of the benzimidazole core, modified by the electron-donating amino group and the electron-withdrawing fluorine atom, could lead to materials with interesting photophysical properties. Exploration of this compound as a core for new fluorophores or as a component in organic semiconductors is a compelling future direction. The introduction of halogen atoms is a known strategy to influence photophysical properties, although it can sometimes lower quantum yields. nih.gov

Development of Photoactivatable or Chemically Modifiable Probes

The structure of this compound is well-suited for development into specialized chemical probes for biological research. The benzimidazole ring system is a key component in fluorescent probes like Hoechst stains, which bind to DNA. nih.gov

Fluorescent Probes : The intrinsic fluorescence of the benzimidazole core can be harnessed to design probes whose emission properties change upon binding to a specific biological target. The amino and fluoro substituents can be used to tune the probe's spectral properties (absorption and emission wavelengths) and binding selectivity.

Chemically Modifiable Scaffolds : The primary amine at the 7-position and the secondary amine within the imidazole ring are reactive handles that allow for the covalent attachment of other functional groups. This permits the construction of more complex molecular tools. For example, biotin (B1667282) can be attached for affinity-based pulldown experiments, or a photo-crosslinking group could be introduced to create a photoaffinity label for identifying protein binding partners. The N-1 position of the imidazole ring is a common site for substitution to improve properties like lipophilicity, which can be crucial for cellular penetration. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.govijettjournal.orgrjsocmed.com Artificial Intelligence (AI) and Machine Learning (ML) are transforming this process. amazonaws.commednexus.org

Academic Lead Prioritization : For a novel compound like this compound, AI/ML models can be used for virtual screening and lead prioritization from an academic standpoint. By training algorithms on large datasets of known compounds and their biological activities, models can predict the potential targets and efficacy of new molecules. amazonaws.com Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can predict the binding affinity between a compound and a protein target. nih.govamazonaws.com This allows researchers to computationally screen the compound against numerous biological targets to generate hypotheses for experimental validation.

Quantitative Structure-Property Relationship (QSPR) : QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. ML algorithms like Support Vector Machines (SVM) and Random Forest are adept at building predictive QSPR models. nih.gov For this compound, QSPR models could be developed to predict properties such as solubility, metabolic stability, or permeability based on its structural features. This is particularly relevant given that metabolic vulnerability is a known challenge for some benzimidazole-based compounds. acs.org These predictions can guide the design of derivatives with improved properties for research applications.

Challenges and Opportunities in Translating Research Findings (Academic Perspective)

Translating the initial synthesis of a novel compound like this compound into a widely used academic tool or material involves several challenges and opportunities.

Challenges:

Synthetic Scalability and Optimization : While novel synthetic methods may be effective at the lab scale, scaling them up to produce gram quantities needed for extensive biological or material science studies can be challenging. Optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact is a significant hurdle.

Comprehensive Characterization : A thorough understanding of the compound's properties is essential. This includes detailed photophysical characterization (quantum yield, lifetime), electrochemical analysis, and stability studies under various conditions (pH, light, temperature). This data is often a prerequisite for meaningful application-oriented research.

Target Identification and Selectivity : While the benzimidazole scaffold is known to interact with many biological targets, identifying the specific interaction partners of this compound and demonstrating selectivity is a complex task. Lack of selectivity can confound the interpretation of experimental results. For instance, subtle changes like the position of a methyl group on the benzimidazole ring can abolish interaction with a target receptor. acs.org

Opportunities:

Scaffold for Library Synthesis : The compound serves as an excellent starting point for creating a library of derivatives. The reactive amino and imidazole groups allow for systematic modification, enabling the exploration of structure-activity relationships (SAR) for various applications. nih.gov

Tool for Basic Research : As a potential fluorescent probe or ligand, the compound can become a valuable tool for investigating fundamental biological processes or for use in material science research, independent of any therapeutic potential.

Probing Structure-Function Relationships : The specific substitution pattern (6-fluoro, 7-amino) provides a unique opportunity to study the influence of these functional groups on the well-established chemistry and biology of the benzimidazole core. For example, studies have shown that a 6-fluoro substituent can significantly alter selectivity against certain enzymes compared to a 5-fluoro substituent. researchgate.net This allows for a deeper academic understanding of molecular recognition and function.

Conclusion and Summary of Academic Contributions

Synthesis of Key Research Findings

Research into fluorinated benzimidazoles has highlighted their potential in various therapeutic areas. While specific research on 6-Fluoro-1H-benzo[d]imidazol-7-amine is part of a broader exploration of this chemical class, the findings for analogous compounds provide a strong indication of its potential research value.

The synthesis of benzimidazole (B57391) derivatives typically involves the condensation of o-phenylenediamines with various reagents such as carboxylic acids or aldehydes. nih.govacs.orgnih.gov For instance, a common method involves reacting o-phenylenediamine (B120857) with carboxylic acids under dehydrating conditions. acs.orgnih.gov Microwave-assisted synthesis has also been employed as a green chemistry approach, often leading to higher yields and shorter reaction times. nih.gov The synthesis of this compound would likely proceed through the cyclization of a suitably substituted diaminofluorobenzene precursor.

Studies on related fluorinated benzimidazoles have demonstrated their significance as scaffolds in drug discovery. For example, derivatives of 6-fluoro-1H-benzoimidazole have been investigated for their roles in oncology and as antimicrobial agents. The fluorine substituent is known to often enhance the efficacy of pharmaceutical compounds. In a series of benzimidazole-based inhibitors, 5- or 6-fluoro substituents were shown to make significant differences in selectivity. researchgate.net

Interactive Data Table: Properties of Related Fluorinated Benzimidazoles

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Research Area
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole 1505202-44-7 C₉H₉FN₂ 164.18 Not Specified
6-Bromo-7-fluoro-1H-benzo[d]imidazole 1008361-72-5 C₇H₄BrFN₂ 215.02 Chemical Synthesis
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine 1388065-63-1 C₇H₅ClFN₃ 185.59 Medicinal Chemistry, Oncology

Reiteration of the Academic Significance of this compound

The academic significance of this compound lies in its potential as a building block for the synthesis of novel bioactive molecules. The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis for a number of approved drugs. nih.govresearchgate.net The strategic placement of a fluorine atom and an amine group at the 6- and 7-positions, respectively, is anticipated to confer unique physicochemical and biological properties to the molecule.

The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The amine group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening. This makes this compound a valuable intermediate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases, where benzimidazole derivatives have shown considerable promise. acs.orgnih.govresearchgate.netsmolecule.com

Future Outlook and Recommendations for Subsequent Academic Research

The full potential of this compound as a research tool and a precursor for drug discovery remains to be fully explored. Future academic research should focus on several key areas:

Development of Efficient Synthesis Protocols: While general methods for benzimidazole synthesis exist, the development of a high-yield, scalable, and cost-effective synthesis specific to this compound would be highly beneficial for the research community.

Exploration of Biological Activity: Comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted. This should include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory activities, which are common for this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the biological activity of the resulting analogues will be crucial for understanding the SAR. This will guide the design of more potent and selective compounds.

Computational and In Silico Studies: Molecular modeling and docking studies can provide valuable insights into the potential binding modes of this compound derivatives with various biological targets, aiding in the rational design of new drug candidates. nih.govmdpi.com

Materials Science Applications: Beyond medicinal chemistry, the unique electronic and photophysical properties that may arise from the specific substitution pattern of this compound could be explored for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or sensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.